molecular formula C10H6N2S3 B8354549 4,5-Bis(2-thienyl)-1,2,3-thiadiazole

4,5-Bis(2-thienyl)-1,2,3-thiadiazole

Cat. No. B8354549
M. Wt: 250.4 g/mol
InChI Key: UYJVOBUKQQNVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05098918

Procedure details

Acylhydrazine 31 (14.13 g, 14.04 mmol) was added to SOCl2 (60 ml) at 0° C. The reaction was allowed to warm to room temperature. The reaction was complete (by TLC) after 2 hours. SOCl2 was removed under reduced pressure. The dark residue was chromatographed on SiO2 (300 g), eluting with CH2Cl2. The isolated oil was bulb to bulb distilled at 0.2 mm (Hg) at 150° C. to yield 29 (2.3 g, 66.0%).
Name
Acylhydrazine
Quantity
14.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
C([N:3](C([O-])=O)[N:4]=[C:5]([C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)C.O=[S:21](Cl)Cl>>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[C:5]1[N:4]=[N:3][S:21][C:6]=1[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Acylhydrazine
Quantity
14.13 g
Type
reactant
Smiles
C(C)N(N=C(CC=1SC=CC1)C=1SC=CC1)C(=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
SOCl2 was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark residue was chromatographed on SiO2 (300 g)
WASH
Type
WASH
Details
eluting with CH2Cl2
DISTILLATION
Type
DISTILLATION
Details
distilled at 0.2 mm (Hg) at 150° C.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1N=NSC1C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.